(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea
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Overview
Description
(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties .
Preparation Methods
The synthesis of (Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at nearly ambient temperature . Industrial production methods often focus on resource-efficient and environmentally friendly processes, such as the use of water as a solvent and the avoidance of toxic volatile organic compounds .
Chemical Reactions Analysis
(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include elemental sulfur, isocyanates, and carbon disulfide . For instance, the reaction with osmium complexes results in the formation of thioureatotriosmium cluster complexes, which undergo photochemical reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of heterocyclic compounds and as a chelating agent for metal ions . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic effects against various cancer cell lines . Additionally, it has applications in the development of fluorescent probes for molecular detection in biomedical and environmental monitoring .
Mechanism of Action
The mechanism of action of (Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea involves its ability to form stable hydrogen bonds with biological targets, thereby stabilizing ligand-receptor connections . This interaction is crucial for its antiviral, anticonvulsant, anti-inflammatory, antibacterial, and antitumor actions . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to interact with various biological molecules highlights its potential as a therapeutic agent.
Comparison with Similar Compounds
(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea can be compared with other thiourea derivatives, such as 1-(2-furoyl)-3-phenylthiourea and N-phenylthiourea . These compounds share similar structural features but differ in their specific biological activities and applications. For example, 1-(2-furoyl)-3-phenylthiourea has been studied for its chelating properties and applications in analytical chemistry , while N-phenylthiourea is known for its use in genetic research and as a reagent in various chemical reactions . The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
126164-79-2 |
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Molecular Formula |
C20H16N4O2S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(2-amino-5-nitrophenyl)-1,4-diphenyl-1,3-diazetidine-2-thione |
InChI |
InChI=1S/C20H16N4O2S/c21-18-12-11-16(24(25)26)13-17(18)20(14-7-3-1-4-8-14)22-19(27)23(20)15-9-5-2-6-10-15/h1-13H,21H2,(H,22,27) |
InChI Key |
YUIUNCADIJHJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC(=S)N2C3=CC=CC=C3)C4=C(C=CC(=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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